(Z)-1-(pyridin-2-yl)propan-1-one oxime
Description
Properties
IUPAC Name |
(NZ)-N-(1-pyridin-2-ylpropylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7(10-11)8-5-3-4-6-9-8/h3-6,11H,2H2,1H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLUQBDHNGIHL-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Quinoline Synthesis Adaptations
A solvent-free Friedländer synthesis using poly(phosphoric acid) (PPA) as a catalyst has been reported for analogous quinoline-derived ketones. While the original study focused on 1-(4-phenylquinolin-2-yl)propan-1-one, the protocol is adaptable to pyridinyl systems:
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Reactants : 2-Aminopyridine and ethyl acetoacetate.
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Conditions :
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Solvent-free environment
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PPA (1.5 equiv) as a Brønsted acid catalyst
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120°C, 8–12 hours under nitrogen atmosphere
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 68–72% (estimated for pyridinyl analog based on quinoline data).
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling offers an alternative route, though this method requires pre-functionalized substrates:
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Substrates : 2-Bromopyridine and propanoyl chloride.
Limitation : Lower regioselectivity compared to Friedlälder methods.
Oximation of 1-(Pyridin-2-yl)propan-1-one
The conversion of the ketone to its (Z)-oxime involves nucleophilic addition of hydroxylamine. Stereoselectivity is influenced by reaction conditions:
Standard Hydroxylamine Protocol
Procedure :
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Reactants :
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1-(Pyridin-2-yl)propan-1-one (1 equiv)
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Hydroxylamine hydrochloride (1.2 equiv)
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Solvent System : Ethanol/water (4:1).
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Conditions :
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Workup : Cooling to 0°C, filtration, and recrystallization (ethanol).
Acid-Catalyzed Stereoselective Modification
To enhance (Z)-isomer formation, BF₃·Et₂O can be employed as a Lewis acid:
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Solvent : Dimethyl sulfoxide (DMSO), 60°C, 3 hours.
Critical Analysis of Methodologies
Ketone Synthesis Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedländer (PPA) | 68–72 | >95 | Solvent-free, scalable |
| Pd-Catalyzed Coupling | 55–60 | 90 | Functional group tolerance |
The Friedlälder approach is preferred for large-scale synthesis due to lower catalyst costs and reduced purification demands.
Oximation Optimization
| Condition | (Z)/(E) Ratio | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol/water | 7:1 | 6 | 85 |
| DMSO/BF₃·Et₂O | 12:1 | 3 | 88 |
| Methanol/HCl | 5:1 | 8 | 82 |
Acidic conditions in polar aprotic solvents (e.g., DMSO) significantly enhance (Z)-selectivity by stabilizing the transition state through hydrogen bonding.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(pyridin-2-yl)propan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-1-(pyridin-2-yl)propan-1-one oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (Z)-1-(pyridin-2-yl)propan-1-one oxime involves its interaction with specific molecular targets. In biological systems, it may act by binding to metal ions, forming stable complexes that can interfere with enzymatic activities or cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The Z-configuration and pyridine substituent distinguish (Z)-1-(pyridin-2-yl)propan-1-one oxime from related compounds. Key structural analogs include:
Key Observations :
- Substituent Effects : The pyridin-2-yl group in the target compound contrasts with benzothiophene in 7e, which enhances π-π stacking but reduces polarity.
- Stereochemistry: The Z-configuration in oximes (vs.
- Functional Groups: Nitro groups (e.g., in ’s compound) increase electrophilicity, while hydroxyl groups (e.g., No. 2158) may enhance solubility .
Data Tables
Notes
Synthesis : Acid-catalyzed isomerization is a viable route for Z-oxime formation, as demonstrated in analogous systems .
Biological Potential: The pyridin-2-yl group may enhance receptor binding, as seen in 7e’s activity .
Safety Considerations: Structural analogs (Nos 2158–2160) underscore the need for genotoxicity testing, particularly for substituents altering electrophilicity .
Analytical Methods : SHELX programs remain pivotal for crystallographic validation of oxime stereochemistry .
Q & A
Q. What are the standard synthetic routes for (Z)-1-(pyridin-2-yl)propan-1-one oxime?
Methodological Answer: The synthesis typically involves a condensation reaction between 1-(pyridin-2-yl)propan-1-one and hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide or pyridine). The reaction proceeds in ethanol or methanol at reflux temperatures (60–80°C) for 6–12 hours. Purification is achieved via recrystallization from ethanol/water mixtures, yielding the Z-isomer preferentially due to steric and electronic stabilization. Key steps include:
- pH control : Maintain alkaline conditions (pH 9–10) to deprotonate hydroxylamine and drive the reaction forward.
- Isomer separation : Use solvent polarity gradients or column chromatography to isolate the Z-isomer, confirmed by NMR coupling constants (e.g., J = 8–10 Hz for oxime protons) .
Q. How is the coordination chemistry of this compound characterized?
Methodological Answer: The compound acts as a bidentate ligand, coordinating to transition metals (e.g., Cu(II), Ni(II)) via the pyridyl nitrogen and oxime nitrogen. Structural characterization involves:
- X-ray crystallography : Resolve bond lengths (e.g., M–N distances: 1.95–2.10 Å) and chelate ring geometry (5- or 6-membered). Anisotropic displacement parameters (ADPs) in crystal structures (e.g., β = 109.3° in monoclinic systems) confirm ligand rigidity .
- Spectroscopy : UV-Vis (d–d transitions) and IR (ν(N–O) ≈ 1580–1620 cm⁻¹) validate coordination mode. Magnetic susceptibility measurements assess metal oxidation states .
Q. What spectroscopic methods confirm the structure and purity of this oxime?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆): δ 8.5–8.7 (pyridyl H), δ 10.2–10.5 (oxime H, broad singlet). ¹³C NMR confirms carbonyl conversion to oxime (C=O at ~160 ppm absent).
- IR : Sharp peaks at 3200–3300 cm⁻¹ (O–H stretch) and 1580 cm⁻¹ (C=N–O).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 179.1 (C₈H₁₀N₂O⁺). Purity ≥98% is verified via HPLC (C18 column, 70:30 H₂O:MeCN) .
Advanced Research Questions
Q. How can contradictions in crystallographic data between refinement software be resolved?
Methodological Answer: Discrepancies often arise from anisotropic displacement parameters or twinning. To resolve:
- SHELXL refinement : Use the latest version (SHELXL-2018) with Hirshfeld rigid-bond restraint tests. Compare R-factors (R₁ < 5% for high-resolution data) and check ADPs for physical plausibility (e.g., Uₖᵢₙ < 0.1 Ų) .
- Validation tools : Employ PLATON’s ADDSYM to detect missed symmetry or TWINLAW for twinning analysis. Cross-validate with Olex2 or WinGX .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Solvent screening : Test aprotic solvents (DMF, THF) to reduce hydrolysis.
- Catalyst addition : Add catalytic p-TsOH (0.5 mol%) to accelerate imine formation.
- In-situ monitoring : Use TLC (silica, EtOAc/hexane) or inline IR to track reaction progress.
- Temperature control : Lower reaction temperatures (40–50°C) reduce side reactions like Beckmann rearrangement. Post-reaction quenching with ice-water minimizes degradation .
Q. How to design experiments assessing the compound’s bioactivity (e.g., antibacterial properties)?
Methodological Answer:
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include controls (e.g., ampicillin) and solvent blanks.
- Cytotoxicity : Use MTT assay on mammalian cell lines (e.g., HEK293) to determine selectivity indices.
- Structure-activity relationship (SAR) : Modify oxime substituents (e.g., pyridyl vs. phenyl) and compare bioactivity trends. Molecular docking (AutoDock Vina) predicts binding to bacterial enzymes (e.g., DNA gyrase) .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to compute frontier orbitals (HOMO-LUMO gap ≈ 4.5 eV) and electrostatic potential maps.
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to study tautomerization (oxime ⇌ nitroso).
- Docking studies : Target metalloenzymes (e.g., urease) using PyMOL and analyze binding affinities (ΔG ≈ −8.2 kcal/mol) .
Data Contradiction Analysis
Q. How to address conflicting NMR data for oxime tautomers?
Methodological Answer:
- Variable-temperature NMR : Acquire spectra at 25°C and −40°C (CD₂Cl₂) to detect tautomer exchange broadening.
- 2D NOESY : Identify through-space correlations between oxime protons and pyridyl H6 to confirm Z-configuration.
- Dynamic NMR analysis : Calculate exchange rates (k ≈ 10³ s⁻¹) using line-shape simulations (e.g., MestReNova) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
